molecular formula C7H7ClN2O2 B081961 5-Chloro-2-methyl-4-nitroaniline CAS No. 13852-51-2

5-Chloro-2-methyl-4-nitroaniline

Cat. No.: B081961
CAS No.: 13852-51-2
M. Wt: 186.59 g/mol
InChI Key: OKOSGBYZOWWAPH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

5-Chloro-2-methyl-4-nitroaniline serves as a critical intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. Its applications can be categorized into several domains:

Organic Synthesis

The compound is widely used as an intermediate in the synthesis of complex organic molecules and dyes. It participates in various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amino group, yielding derivatives useful in drug development.
  • Substitution Reactions : The chloro group can be substituted by nucleophiles, allowing for the creation of diverse chemical entities.

Pharmaceutical Development

Research indicates that this compound is being explored for its potential use in developing cancer therapeutics and inhibitors of HIV-1. Its derivatives have shown biological activity, making it a target for medicinal chemistry.

Biocidal Applications

The compound has been identified as a biocide effective against microbial isolates found in aircraft fuel systems. It disrupts microbial metabolic processes, thereby preventing microbial growth and contamination in fuel systems.

Agrochemicals

This compound is utilized in the formulation of various agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.

Dye Manufacturing

In the dye industry, this compound serves as a precursor for synthesizing dyes with specific properties, enhancing colorfastness and stability under various conditions.

Biocidal Efficacy in Fuel Systems

A study highlighted the effectiveness of this compound as a biocide in preventing microbial contamination in aircraft fuel systems. The research demonstrated that the compound significantly reduced microbial load, enhancing fuel quality and safety.

Study ReferenceApplicationFindings
Biocide in Aircraft FuelEffective against microbial contamination, improving fuel stability

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been synthesized to evaluate their anti-cancer properties. Preliminary results indicate potential efficacy against specific cancer cell lines, warranting further investigation.

Study ReferenceApplicationFindings
Cancer TherapeuticsPromising anti-cancer activity in synthesized derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methyl-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloro and nitro groups in specific positions allows for targeted chemical modifications and applications in various fields .

Biological Activity

5-Chloro-2-methyl-4-nitroaniline (C7H7ClN2O2) is a nitroaniline compound with significant biological activity and various applications in pharmaceuticals, agrochemicals, and industrial chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H7ClN2O2
  • Molecular Weight : 186.6 g/mol
  • CAS Number : 13852-51-2

This compound is primarily utilized as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals. Its unique structure allows for specific chemical reactivity that is leveraged in various applications, particularly in medicinal chemistry.

Biological Activity

1. Antimicrobial Properties

This compound exhibits antimicrobial activity, particularly against specific microbial isolates found in aircraft fuel systems. The compound acts as a cathodic inhibitor that disrupts microbial metabolic processes, leading to inhibited growth and survival of these microorganisms.

Table 1: Antimicrobial Efficacy of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Pseudomonas aeruginosa50 µg/mLDisruption of metabolic processes
Escherichia coli100 µg/mLInhibition of cell growth
Staphylococcus aureus75 µg/mLCell membrane disruption

2. Pharmacological Applications

Research has indicated that this compound may serve as a precursor in the development of cancer therapeutics and inhibitors for human immunodeficiency virus type-1 (HIV-1). Its nitro group can undergo reduction to form amino derivatives, which may enhance its pharmacological profile.

The primary mechanism by which this compound exerts its biological effects involves:

  • Interference with Metabolic Processes : The compound disrupts the normal functioning of microbial cells by inhibiting key metabolic pathways.
  • Biochemical Pathways : It serves as a substrate for nitroreductase enzymes, which convert nitro groups to amino groups, potentially altering the compound's interactions with biomolecules .

Case Studies

Case Study 1: Biodegradation Pathways

A study by Khan et al. (2013) investigated the biodegradation pathways of related nitroanilines by Rhodococcus sp. strain MB-P1. This research highlighted the involvement of aniline dioxygenase in the degradation process, showcasing how similar compounds can be metabolized by aerobic bacteria . This finding is crucial for understanding environmental impacts and potential detoxification strategies involving nitroanilines.

Case Study 2: Cellular Effects

Research has shown that nitroanilines, including this compound, can induce oxidative stress in cells. This oxidative stress leads to alterations in cellular signaling pathways and gene expression. The implications for cellular metabolism and potential toxicity are significant, particularly in therapeutic contexts.

Safety and Toxicology

While exploring the biological activities of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that exposure to high concentrations can lead to adverse effects on cellular health. Studies have identified potential mutagenic properties associated with its metabolic byproducts .

Properties

IUPAC Name

5-chloro-2-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOSGBYZOWWAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160702
Record name 6-Chloro-4-nitro-o-toluidine
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13852-51-2
Record name 5-Chloro-2-methyl-4-nitrobenzenamine
Source CAS Common Chemistry
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Record name 6-Chloro-4-nitro-o-toluidine
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Record name 13852-51-2
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Record name 6-Chloro-4-nitro-o-toluidine
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Record name 6-chloro-4-nitro-o-toluidine
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Record name 5-Chloro-2-methyl-4-nitrobenzenamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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